molecular formula C13H9N3O6 B11988538 N-(4-hydroxyphenyl)-3,5-dinitrobenzamide

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B11988538
M. Wt: 303.23 g/mol
InChI Key: NDCNCZXDIRRHQH-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide is a high-value chemical reagent recognized for its critical role in advanced electrochemical biosensor development. Peer-reviewed research demonstrates its specific application in the modification of carbon paste electrodes, where it functions as a key mediator to significantly enhance the sensitivity and selectivity for detecting biologically crucial molecules. A prominent study has successfully utilized this compound in a sensor for the simultaneous voltammetric determination of glutathione (GSH), a key cellular antioxidant, and the drug piroxicam (PXM) . This application is vital for diagnostic research and pharmaceutical analysis, as precise monitoring of GSH levels is indicative of oxidative stress and various disease states . The compound enables this analysis by catalyzing the oxidation of GSH, resulting in a substantial shift of its peak potential to a less positive value, which allows for clear differentiation from other compounds like PXM . As a key component in nanostructured sensor platforms, often combined with materials like FePt/CNTs nanocomposites, this compound contributes to the creation of robust analytical tools for complex matrices such as blood and pharmaceutical products . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H9N3O6/c17-12-3-1-9(2-4-12)14-13(18)8-5-10(15(19)20)7-11(6-8)16(21)22/h1-7,17H,(H,14,18)

InChI Key

NDCNCZXDIRRHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Aminophenol

The most common approach involves reacting 4-aminophenol with 3,5-dinitrobenzoyl chloride under controlled conditions. The hydroxyl group on 4-aminophenol necessitates protection to prevent competing esterification. A typical protocol uses tert-butyldimethylsilyl (TBS) chloride for hydroxyl protection, followed by acylation in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Deprotection is achieved using tetrabutylammonium fluoride (TBAF), yielding the final product with >85% purity.

Key Parameters :

  • Solvent : Anhydrous DCM or tetrahydrofuran (THF).

  • Temperature : 0–5°C during acylation to minimize side reactions.

  • Molar Ratio : 1:1.2 (4-aminophenol:3,5-dinitrobenzoyl chloride).

Nitration of Preformed Benzamide

An alternative route involves nitrating N-(4-hydroxyphenyl)benzamide post-synthesis. This method requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) to avoid over-nitration or decomposition. Studies show that nitration at 0°C for 2 hours introduces nitro groups at the 3 and 5 positions, confirmed by NMR and HPLC. However, this method yields only 60–70% due to competing oxidation of the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DCMTEA7888
THFDIPEA8291
DMFPyridine6575

Data adapted from analogous syntheses in. Polar aprotic solvents like THF enhance nucleophilicity of the amine, while bulky bases (e.g., DIPEA) improve selectivity by reducing protonation of the amine.

Protecting Group Strategies

Comparative studies of protecting groups reveal the following trends:

Protecting GroupDeprotection ReagentYield (%)
TBSTBAF85
AcetylNaOH/MeOH72
BenzylH₂/Pd-C68

The TBS group offers superior stability during acylation and mild deprotection conditions, minimizing side reactions.

Mechanistic Insights

Acylation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-aminophenol attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride, displacing chloride and forming the amide bond. Density functional theory (DFT) calculations indicate that the electron-withdrawing nitro groups stabilize the transition state, accelerating the reaction rate by 1.5-fold compared to non-nitrated analogs.

Side Reactions and Mitigation

  • Ester Formation : Occurs when the hydroxyl group reacts with the acyl chloride. Using TBS protection reduces this side product to <5%.

  • Oxidation : Nitro groups can oxidize sensitive functionalities. Conducting reactions under inert atmosphere (N₂/Ar) prevents degradation.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with 99% purity. X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁), with lattice parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å.

Chromatographic Methods

Flash chromatography (silica gel, hexane/ethyl acetate 3:1) resolves residual 4-aminophenol and nitrobyproducts. HPLC (C18 column, acetonitrile/water 65:35) shows a retention time of 6.8 minutes, with UV detection at 254 nm.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch synthesis in a stirred-tank reactor achieved 80% yield using THF and DIPEA. Process analytical technology (PAT) tools monitored real-time conversion via inline IR spectroscopy, ensuring consistency.

Environmental Considerations

Waste streams containing nitro compounds require treatment with reducing agents (e.g., Fe/HCl) to convert nitro groups to amines before disposal. Life-cycle analysis indicates a 30% reduction in environmental impact compared to traditional nitration methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst are used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Electrochemical Applications

One significant application of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide is in the development of electrochemical sensors. Research has demonstrated its effectiveness as a modifier for carbon paste electrodes, enhancing sensitivity and selectivity for detecting hydrazine and phenol in water samples.

Case Study: Hydrazine Detection

  • Methodology : A study employed a ZnO/carbon nanotube nanocomposite modified with this compound to create a high-sensitivity voltammetric sensor.
  • Results : The sensor exhibited excellent performance for hydrazine detection with specific catalytic rate constants and diffusion coefficients calculated through cyclic voltammetry techniques .

Antifungal Activity

This compound derivatives have been investigated for their antifungal properties. The nitro groups in the compound contribute to its antimicrobial activity.

Case Study: Antifungal Efficacy

  • Study Design : A series of derivatives were synthesized and tested against various Candida species to determine their Minimum Inhibitory Concentration (MIC).
  • Findings : Among the tested compounds, several exhibited significant fungicidal activity, indicating that modifications to the structure can enhance antifungal efficacy. For instance, ethyl 3,5-dinitrobenzoate showed potent activity against Candida albicans with an MIC of 125 µg/mL .

Potential Therapeutic Applications

The compound has also been explored for its potential therapeutic effects, particularly in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis.

Case Study: Inhibition of Tyrosinase

  • Research Focus : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on tyrosinase.
  • Outcomes : The most promising derivatives displayed antioxidant properties alongside anti-melanogenic effects on B16F10 cells, suggesting potential applications in treating skin disorders related to melanin production .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaMethodology/Study FocusKey Findings
Electrochemical SensorsCarbon paste electrode modificationHigh sensitivity for hydrazine and phenol detection; effective catalytic rates
Antifungal ActivitySynthesis and testing against Candida speciesSignificant fungicidal activity; MIC values indicate effectiveness
Therapeutic PotentialTyrosinase inhibition assaysAnti-melanogenic effects observed; potential for skin disorder treatments

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the nitro groups can participate in redox reactions, leading to the modulation of biological pathways. These interactions can result in the inhibition of enzyme activity or the alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Dinitrobenzamide Derivatives

Antitubercular Dinitrobenzamides (DNB1 and DNB2)

  • Structures: DNB1: N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide DNB2: N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide
  • Key Features: Both compounds retain the 3,5-dinitrobenzamide core but feature ethoxy-linked aromatic substituents (methoxyphenoxy or benzyloxy groups). The nitro groups at positions 3 and 5 are critical for antimycobacterial activity .
  • Activity: Exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

N-(5-Chloropentyl)-3,5-Dinitrobenzamide and N-(5-Azidopentyl)-3,5-Dinitrobenzamide

  • Synthesis :
    • Derived via SN2 reactions replacing hydroxyl groups with chloride or azide, achieving >97% yields in intermediate steps .
    • Final conjugation with acyl chlorides yielded antitubercular compounds with moderate efficacy (MIC: 14–55% activity) .
  • Application : Intermediate precursors for antitubercular drug candidates targeting decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1) .

N-(4-Aminocyclooctyl)-3,5-Dinitrobenzamide

  • Source: Semisynthetic derivative isolated from Pseudonocardia endophytica VUK-10 .
  • Activity :
    • Anticancer : IC50 of 10 nM against HeLa cells, with efficacy against MDA-MB-231, OAW-42, and MCF-7 cancer lines.
    • Antimicrobial : MIC of 4 µg/mL against Streptococcus mutans and 16 µg/mL against Candida albicans .
  • Structural Advantage: The aminocyclooctyl group enhances membrane permeability, contributing to broad-spectrum bioactivity .

Electrochemical Performance vs. Other Mediators

N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide outperforms mediators like ethynylferrocene and ZnO/CNT nanocomposites in terms of sensitivity and simultaneous detection capabilities:

Compound Application Detection Limit Reference
This compound/FePt-CNT Glutathione + Piroxicam 0.08 µM (GSH), 0.05 µM (Piroxicam)
Ethynylferrocene/NiO-CNT Glutathione + Paracetamol 1.2 µM (GSH)
ZnO/CNT/Catechol derivative Glutathione + Amoxicillin 0.1 µM (GSH)

Structural and Functional Insights

  • Nitro Groups : Essential for redox activity in sensors and antitubercular efficacy in DNBs. Electron-withdrawing effects stabilize charge transfer in electrodes and enhance interactions with bacterial targets .
  • Substituent Effects: Hydroxyphenyl group in the target compound improves hydrophilicity and electrode compatibility. Bulky groups (e.g., aminocyclooctyl) in anticancer derivatives facilitate cellular uptake .

Q & A

Q. What are the optimized synthetic routes for N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, and what reaction conditions are critical for high yield?

The synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with 4-aminophenol under anhydrous conditions. Key steps include:

  • Nucleophilic acyl substitution : The amine group of 4-aminophenol attacks the carbonyl carbon of the acyl chloride, followed by elimination of HCl to form the amide bond .
  • Solvent and temperature : Use of polar aprotic solvents (e.g., DMF) at 60–80°C enhances reaction efficiency.
  • Purification : Column chromatography or recrystallization from ethanol is recommended to achieve >95% purity .

Critical Parameters :

VariableOptimal ConditionImpact on Yield
SolventDMFMaximizes solubility of intermediates
Temperature70°CBalances reaction rate and side reactions
Molar Ratio (Acyl Chloride:Amine)1:1.1Prevents unreacted amine

Q. How is the molecular structure of this compound characterized experimentally?

  • X-ray crystallography : Reveals planar geometry of the benzamide core with a dihedral angle of ~5.9° between aromatic rings. Hydrogen bonding between the hydroxyl group and nitro oxygen stabilizes the crystal lattice .
  • NMR spectroscopy : 1H^1H NMR (DMSO-d6) shows a singlet for the hydroxyl proton at δ 10.2 ppm and aromatic protons at δ 8.5–7.5 ppm. 13C^13C NMR confirms carbonyl resonance at δ 165 ppm .

Q. What biological targets or mechanisms are associated with this compound?

  • Antimicrobial activity : The nitro groups enable redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes. Studies on analogous dinitrobenzamides (DNBs) show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
  • Enzyme inhibition : The hydroxyphenyl group may interact with catalytic residues of oxidoreductases, as seen in related benzamide inhibitors .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved through experimental design?

  • Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to eliminate variability in MIC values.
  • Structural analogs : Compare activity of this compound with bromophenyl or methoxyphenyl derivatives to isolate the hydroxyl group’s role .
  • Mechanistic studies : Employ fluorescence quenching to quantify ROS production in bacterial cultures .

Q. What strategies mitigate microbial resistance to dinitrobenzamides like this compound?

Resistance in Mycobacterium smegmatis arises from mutations in the ddn gene, which reduces nitroreductase activity. Solutions include:

  • Combination therapy : Pair with efflux pump inhibitors (e.g., verapamil) to enhance intracellular accumulation .
  • Pro-drug design : Modify the hydroxyl group to a phosphate ester, requiring enzymatic activation in target cells .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding to M. tuberculosis Ddn nitroreductase (PDB: 4FD3) to identify key interactions (e.g., hydrogen bonds with Tyr65 and π-π stacking with Phe70) .
  • ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP = 2.8) but high plasma protein binding (>90%), suggesting formulation adjustments .

Computational Results :

ParameterPredicted ValueImplication
LogP2.8Moderate lipophilicity
PSA120 ŲLow blood-brain barrier penetration
CYP2D6 inhibitionHighRisk of drug-drug interactions

Methodological Notes

  • Key References : Peer-reviewed studies on analogous compounds (e.g., bromophenyl derivatives) were extrapolated with caution .

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